molecular formula C13H17BN2O3 B2743538 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine CAS No. 1260091-04-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine

Cat. No.: B2743538
CAS No.: 1260091-04-0
M. Wt: 260.1
InChI Key: ASSAPUPXNGWQKH-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is a chemical compound with the empirical formula C14H18BNO4. It is also known by the synonym “HBpin” or “Pinacolborane.” The compound belongs to the class of boronic acids and derivatives . Its molecular weight is approximately 127.98 g/mol.

    • Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
  • Physical and Chemical Properties Analysis

    • Refractive index (n20/D): Approximately 1.396 (lit.) .
    • Boiling point: Around 42-43 °C at 50 mmHg (lit.) .
    • Density: Approximately 0.882 g/mL at 25 °C (lit.) .
  • Scientific Research Applications

    Chemical Synthesis and Reactivity

    • The benzoxazol-2-yl substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating its utility in selective chemical transformations (Lahm & Opatz, 2014).
    • Transition-metal-free amination of benzoxazoles, including the potential use of similar compounds, was developed using catalytic amounts of tetrabutylammoniumiodide (TBAI) under mild conditions, showing the compound's relevance in synthesizing 2-aminobenzoxazoles (Froehr et al., 2011).
    • Electrochemically promoted coupling of benzoxazoles and amines leading to 2-aminobenzoxazoles, highlights the role of such compounds in developing efficient, low-waste chemical syntheses (Gao et al., 2014).

    Material Science Applications

    • The influence of conjugation axis on optical and electronic properties of aryl-substituted benzobisoxazoles was studied, indicating potential applications in altering electronic properties for material science applications (Tlach et al., 2013).
    • Synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, which suggests the compound's framework could be utilized in the design and development of new antimicrobial agents (Bektaş et al., 2007).

    Advanced Chemical Analysis and Properties

    • Studies on the synthesis, crystal structure, and DFT of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provide insight into the physicochemical properties and the potential for fine-tuning electronic and structural characteristics for specific applications (Huang et al., 2021).

    Properties

    IUPAC Name

    6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(15)16-9/h5-7H,1-4H3,(H2,15,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ASSAPUPXNGWQKH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H17BN2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    260.10 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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